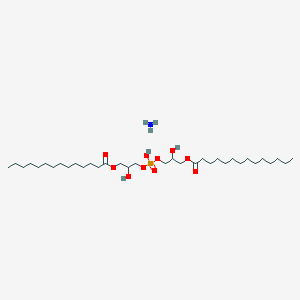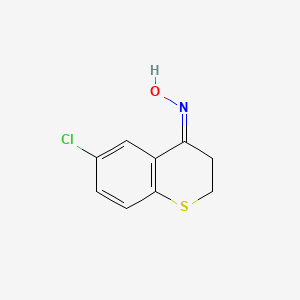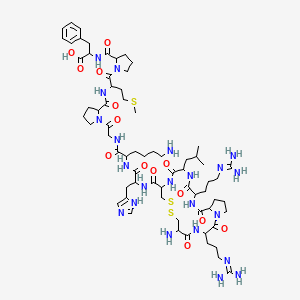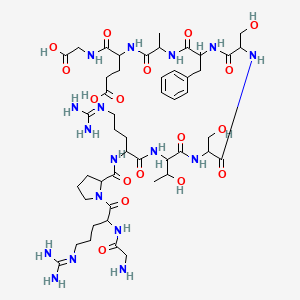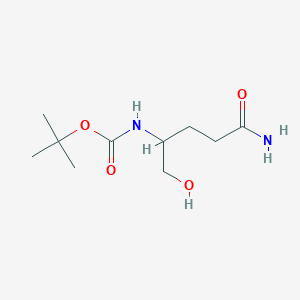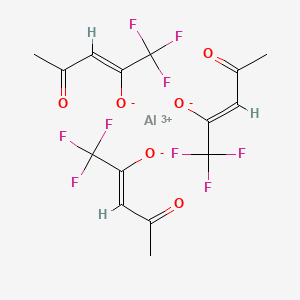
Aluminium trifluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium trifluoroacetylacetonate is typically synthesized through the reaction of aluminium salts with trifluoroacetylacetone. The process involves the following steps:
Condensation Reaction: Trifluoroacetylacetone is condensed with aluminium chloride in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified through recrystallization from a suitable solvent like toluene.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: Aluminium trifluoroacetylacetonate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form aluminium oxide and volatile organic compounds.
Substitution Reactions: It can react with other ligands to form different aluminium complexes.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents, it can form aluminium oxide.
Substitution: Ligands such as pyridine or methanol can replace the trifluoroacetylacetonate ligands under specific conditions.
Major Products:
Aluminium Oxide: A common product of thermal decomposition.
Substituted Complexes: Various substituted aluminium complexes depending on the reacting ligands.
Scientific Research Applications
Aluminium trifluoroacetylacetonate has a wide range of applications in scientific research:
Material Science: It is used as a precursor for the deposition of aluminium oxide thin films in chemical vapor deposition (CVD) processes.
Catalysis: It serves as a catalyst in organic synthesis and polymerization reactions.
Pharmaceuticals: The compound is utilized in the synthesis of various pharmaceutical intermediates.
LED Manufacturing: It is employed in the production of light-emitting diodes (LEDs) due to its ability to form high-purity aluminium oxide.
Mechanism of Action
The mechanism of action of aluminium trifluoroacetylacetonate primarily involves its ability to form stable complexes with various ligands. This stability is due to the chelating effect of the trifluoroacetylacetonate ligands, which form a six-membered ring with the aluminium ion. This chelation enhances the compound’s reactivity and stability in various chemical processes .
Comparison with Similar Compounds
Aluminium Acetylacetonate (Al(acac)₃): Similar in structure but with acetylacetonate ligands instead of trifluoroacetylacetonate.
Aluminium Hexafluoroacetylacetonate: Contains hexafluoroacetylacetonate ligands, offering different reactivity and stability properties.
Uniqueness: Aluminium trifluoroacetylacetonate is unique due to the presence of trifluoromethyl groups, which enhance its volatility and stability compared to other aluminium acetylacetonates. This makes it particularly useful in high-temperature applications and as a precursor in thin film deposition processes .
Properties
Molecular Formula |
C15H12AlF9O6 |
|---|---|
Molecular Weight |
486.22 g/mol |
IUPAC Name |
aluminum;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-; |
InChI Key |
RKLAZFJAXQBQNM-DJFUMVPSSA-K |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Al+3] |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methyl-2-oxochromen-7-yl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385025.png)
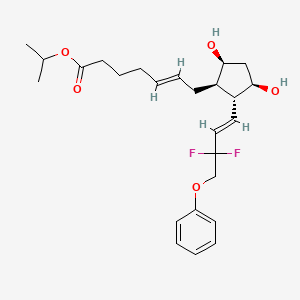
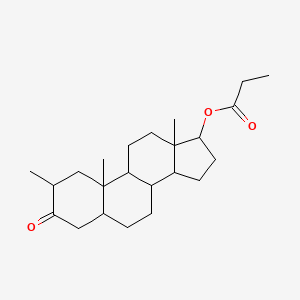
![4-[(3-Methoxyphenyl)ethynyl]pyridine](/img/structure/B13385031.png)
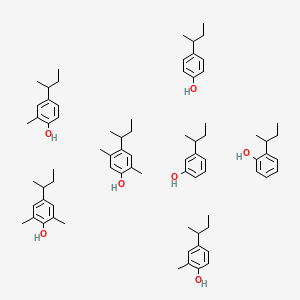
![5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)
![3-[[2-[(2-Acetyl-3-hydroxybut-2-enylidene)amino]cyclohexyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt](/img/structure/B13385059.png)
![N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide](/img/structure/B13385064.png)

